N-[(adamantan-1-yl)methyl]piperidine-1-carboxamide
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Overview
Description
N-(1-adamantylmethyl)piperidine-1-carboxamide is a compound that has been identified in the field of drug discovery. It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs . The molecular formula of the piperidine moiety is C6H12N2O .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for N-aryladamantane-1-carboxamides involves reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine .Molecular Structure Analysis
The molecular structure of piperidine-1-carboxamide, a component of the compound , is available as a 2D Mol file or as a computed 3D SD file . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis : A study described the facile synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, showcasing a method that reduces workups and steps while maintaining good yield, demonstrating the versatility of adamantane derivatives in chemical synthesis (Q. Su et al., 2011).
Pharmacological Modifications and Applications
- Pharmacologically Relevant Properties Modification : Research on partially fluorinated N‐alkyl‐substituted piperidine‐2‐carboxamides, related to structural modifications, found these adjustments can modulate pharmacological properties such as basicity and lipophilicity, which are critical for drug development (Raffael Vorberg et al., 2016).
Antimicrobial and Hypoglycemic Activities
- Antimicrobial and Hypoglycemic Activities : N-(1-adamantyl)carbothioamide derivatives have shown potent antibacterial activity against various microorganisms and significant hypoglycemic activity in diabetic rat models, suggesting their potential in treating bacterial infections and diabetes (E. S. Al-Abdullah et al., 2015).
Advanced Material Synthesis
- Antifouling Nanofiltration Membranes : Studies have demonstrated the synthesis of polyamide nanofiltration membranes with improved antifouling properties by manipulating the density of surface carboxyl groups, illustrating the application of adamantane derivatives in enhancing membrane technologies for water treatment (Yinghui Mo et al., 2012).
Antiproliferative Activity
- Antiproliferative Activity : Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and shown to possess antiproliferative activity against several cancer cell lines, indicating their potential in cancer therapy (Christos Fytas et al., 2015).
Mechanism of Action
While the specific mechanism of action for N-(1-adamantylmethyl)piperidine-1-carboxamide is not detailed in the retrieved data, piperidine derivatives are known to have various pharmacological effects. For instance, some piperidine-carboxamide series have been found to be potent agonists of the TRPA1 channel .
Safety and Hazards
Future Directions
Piperidine derivatives, including N-(1-adamantylmethyl)piperidine-1-carboxamide, continue to be a significant area of research in drug discovery due to their wide range of pharmacological effects . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-16(19-4-2-1-3-5-19)18-12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,1-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKICHQAQVSIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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